

# LRRK2-IN-1: A Comprehensive Technical Guide to Target Binding and Selectivity

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## Compound of Interest

Compound Name: *Lrrk2-IN-2*

Cat. No.: *B12412751*

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This document provides an in-depth technical overview of the target binding and selectivity profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a key therapeutic target. LRRK2-IN-1 has emerged as a critical tool compound for interrogating the biological functions of LRRK2 and for the development of novel therapeutics.

## On-Target Binding and Potency

LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. The G2019S mutation, located in the kinase domain, is known to enhance LRRK2 kinase activity and is a frequent cause of both familial and sporadic Parkinson's disease.

Table 1: In Vitro Potency of LRRK2-IN-1 against LRRK2 Variants

Target	IC50 (nM)	Assay Conditions
LRRK2 (Wild-Type)	13	0.1 mM ATP
LRRK2 (G2019S Mutant)	6	0.1 mM ATP
LRRK2 (A2016T Mutant)	2450	Not Specified
LRRK2 (G2019S + A2016T Double Mutant)	3080	Not Specified

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The A2016T mutation confers resistance to LRRK2-IN-1, highlighting the specificity of the inhibitor's interaction within the LRRK2 ATP-binding site.[\[1\]](#)[\[5\]](#) This resistance is significant, with the mutant demonstrating approximately 400-fold less sensitivity to the inhibitor.[\[1\]](#)[\[5\]](#) In radioligand binding assays, tritiated LRRK2-IN-1 ( $[^3\text{H}]$ LRRK2-IN-1) has been used to determine its binding affinity in various tissues.

Table 2: Binding Affinity (Kd) and IC50 of LRRK2-IN-1 in Tissue Homogenates

Tissue	Kd (nM)	IC50 (nM)
Rat Kidney	26 ± 3	40 ± 4
Rat Brain Striatum	43 ± 8	65 ± 3
Human Brain Striatum	48 ± 2	73 ± 6

Data from radioligand binding assays.[\[6\]](#)

## Kinase Selectivity Profile

A critical aspect of a tool compound or potential therapeutic is its selectivity. LRRK2-IN-1 has been extensively profiled against large panels of kinases, demonstrating a high degree of selectivity.

Summary of Selectivity Screening:

LRRK2-IN-1 was evaluated against a panel of over 470 kinases using multiple platforms.<sup>[1][5]</sup>  
<sup>[7]</sup> In a KINOMEScan™ assay against 442 kinases, at a concentration of 10 μM, only 12 kinases showed significant binding (less than 10% of DMSO control).<sup>[1]</sup> This gives LRRK2-IN-1 a high selectivity score (S-score) of 0.029 at 3 μM, indicating it interacts with a very small fraction of the kinome.<sup>[1]</sup>

Table 3: Off-Target Kinase Interactions of LRRK2-IN-1

Off-Target Kinase	Measurement	Value (nM)	Assay Type
DCLK2	IC50	45	Biochemical Assay
MAPK7 (ERK5)	EC50	160	Cellular Assay
AURKB	IC50	> 1000	Biochemical Assay
CHEK2	IC50	> 1000	Biochemical Assay
MKNK2	IC50	> 1000	Biochemical Assay
MYLK	IC50	> 1000	Biochemical Assay
NUAK1	IC50	> 1000	Biochemical Assay
PLK1	IC50	> 1000	Biochemical Assay

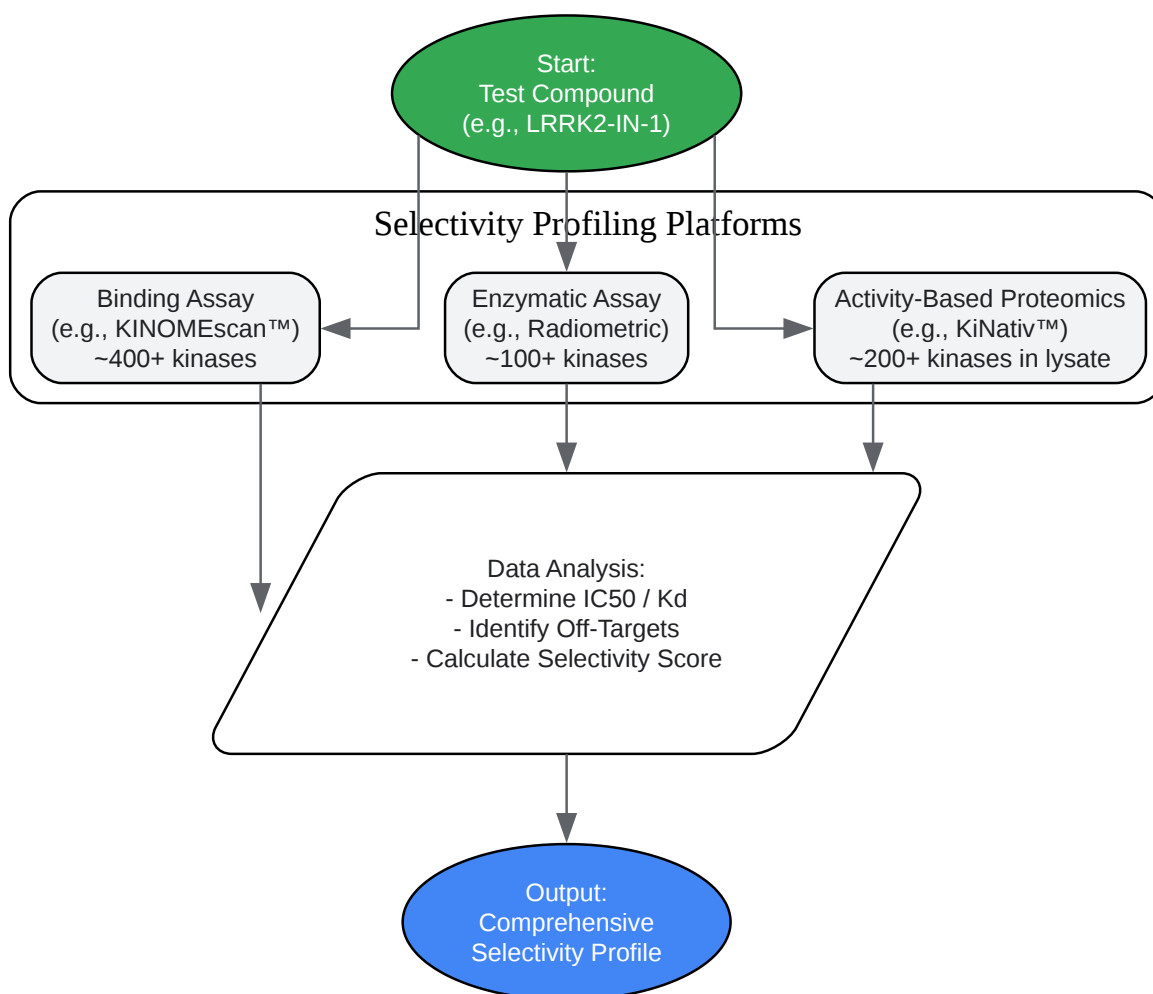
Data compiled from multiple sources.<sup>[1][2]</sup>

While LRRK2-IN-1 is highly selective, it does exhibit potent inhibition of Doublecortin-like kinase 2 (DCLK2) and Mitogen-activated protein kinase 7 (MAPK7/ERK5).<sup>[1][2][5]</sup> This is an important consideration for researchers when interpreting cellular phenotypes resulting from LRRK2-IN-1 treatment. Some studies have suggested potential off-target activities based on cellular readouts, further emphasizing the need for careful experimental design, including the use of the resistant A2016T mutant as a negative control.<sup>[8]</sup>

## Signaling Pathways and Experimental Workflows

To visualize the context of LRRK2-IN-1's action and the methods used to characterize it, the following diagrams are provided.

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.



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Caption: Experimental workflow for determining kinase inhibitor selectivity.

## Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of the key assays used to characterize the binding and selectivity of LRRK2-IN-1.

### KINOMEScan™ Competition Binding Assay

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

#### Methodology Outline:

- **Preparation:** A panel of human kinases, each tagged with a unique DNA identifier, is utilized. An immobilized, broadly active ligand is prepared on a solid support (e.g., beads).
- **Competition Reaction:** The DNA-tagged kinase, the immobilized ligand, and the test compound (LRRK2-IN-1) are incubated together to allow for binding to reach equilibrium.
- **Separation:** The solid support is washed to remove any unbound kinase. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
- **Quantification:** The amount of kinase captured on the solid support is quantified by qPCR using the unique DNA tag.
- **Data Analysis:** Results are typically expressed as "percent of control" (DMSO vehicle). A lower percentage indicates stronger binding of the test compound. For dose-response curves, dissociation constants ( $K_d$ ) are calculated.

## Radiometric Kinase Assay (e.g., Dundee Profiling)

This is a traditional and direct method to measure kinase activity by quantifying the transfer of a radiolabeled phosphate from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  to a specific substrate.

#### Methodology Outline:

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing the purified kinase (e.g., LRRK2), a suitable substrate (e.g., a peptide like Nictide), unlabeled ATP, and  $\text{MgCl}_2$ .
- **Inhibitor Incubation:** The test compound (LRRK2-IN-1) at various concentrations is pre-incubated with the kinase/substrate mixture.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of radiolabeled ATP ( $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ ). The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).

- **Termination and Separation:** The reaction is stopped, typically by adding phosphoric acid. The reaction mixture is then spotted onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate but not the free ATP.
- **Washing:** The filter paper is washed multiple times with a dilute phosphoric acid solution to remove any unincorporated radiolabeled ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.
- **Data Analysis:** The kinase activity is calculated based on the incorporated radioactivity. IC<sub>50</sub> values are determined by plotting the percent inhibition against the log concentration of the inhibitor.

## KiNativ™ Activity-Based Protein Profiling (ABPP)

This chemoproteomic platform measures kinase activity directly in complex biological samples, such as cell or tissue lysates, by using ATP-competitive, irreversible probes that covalently label the active sites of kinases.

### Methodology Outline:

- **Lysate Preparation:** Cells or tissues are lysed under conditions that preserve native kinase activity.
- **Competitive Inhibition:** The lysate is incubated with varying concentrations of the test compound (LRRK2-IN-1) to allow it to bind to its target kinases.
- **Probe Labeling:** A biotinylated, irreversible ATP-competitive probe is added to the lysate. This probe will covalently label the active sites of kinases that are not occupied by the test compound.
- **Enrichment:** The probe-labeled kinases are enriched from the complex proteome using streptavidin-coated beads.

- **Proteolysis and Mass Spectrometry:** The enriched proteins are digested into peptides (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The abundance of probe-labeled peptides from each kinase is quantified. A decrease in the signal for a particular kinase in the presence of the test compound indicates target engagement. IC50 values can be determined by measuring the reduction in probe labeling across a range of inhibitor concentrations.

## Conclusion

LRRK2-IN-1 is a highly potent and selective inhibitor of LRRK2, making it an invaluable tool for studying the kinase's role in normal physiology and in the pathophysiology of Parkinson's disease. While it exhibits remarkable selectivity across the kinome, its known off-target interactions with DCLK2 and MAPK7 necessitate careful experimental design and data interpretation. The use of the LRRK2[A2016T] drug-resistant mutant is highly recommended to confirm that observed cellular effects are a direct result of LRRK2 inhibition. The detailed binding profile and established experimental protocols outlined in this guide provide a solid foundation for researchers utilizing LRRK2-IN-1 in their studies.

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